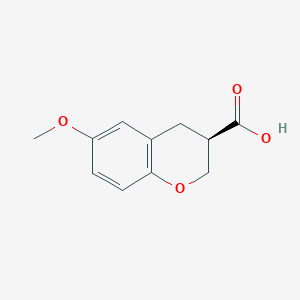
4,8-Dichloro-6-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,8-Dichloro-6-methylquinoline: is a heterocyclic aromatic organic compound with the molecular formula C10H7Cl2N . It is a derivative of quinoline, characterized by the presence of two chlorine atoms at the 4th and 8th positions and a methyl group at the 6th position on the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dichloro-6-methylquinoline typically involves the chlorination of 6-methylquinoline. One common method includes the use of phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) as chlorinating agents under reflux conditions. The reaction proceeds through electrophilic aromatic substitution, where the chlorine atoms are introduced at the 4th and 8th positions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts, such as iron or copper salts, can further enhance the efficiency of the chlorination process .
Chemical Reactions Analysis
Types of Reactions
4,8-Dichloro-6-methylquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 4th and 8th positions are susceptible to nucleophilic attack, leading to the formation of substituted quinoline derivatives.
Oxidation: The methyl group at the 6th position can be oxidized to form corresponding quinoline carboxylic acids.
Reduction: The quinoline ring can undergo reduction reactions to form tetrahydroquinoline derivatives
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions
Major Products Formed
Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.
Oxidation: Quinoline carboxylic acids.
Reduction: Tetrahydroquinoline derivatives
Scientific Research Applications
4,8-Dichloro-6-methylquinoline has diverse applications in scientific research:
Medicine: The compound is explored for its potential antimicrobial and anticancer properties.
Industry: It is utilized in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism by which 4,8-Dichloro-6-methylquinoline exerts its effects involves its interaction with various molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby blocking substrate access. It also interacts with DNA and RNA, affecting their replication and transcription processes. The presence of chlorine atoms enhances its ability to form stable complexes with metal ions, which can further modulate its biological activity .
Comparison with Similar Compounds
Similar Compounds
4,7-Dichloro-8-methylquinoline: Similar structure but with chlorine atoms at the 4th and 7th positions.
4,7-Dichloroquinoline: Lacks the methyl group at the 6th position.
4-Chloro-8-methylquinoline: Contains only one chlorine atom at the 4th position.
Uniqueness
4,8-Dichloro-6-methylquinoline is unique due to the specific positioning of its substituents, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine atoms and a methyl group on the quinoline ring allows for selective functionalization and enhances its potential as a versatile intermediate in organic synthesis .
Properties
CAS No. |
948292-39-5 |
|---|---|
Molecular Formula |
C10H7Cl2N |
Molecular Weight |
212.07 g/mol |
IUPAC Name |
4,8-dichloro-6-methylquinoline |
InChI |
InChI=1S/C10H7Cl2N/c1-6-4-7-8(11)2-3-13-10(7)9(12)5-6/h2-5H,1H3 |
InChI Key |
NFBIRPBNNRRVBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CN=C2C(=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




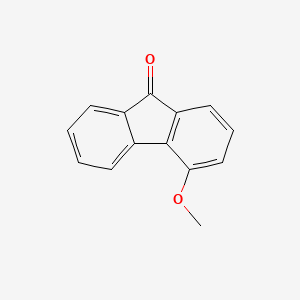



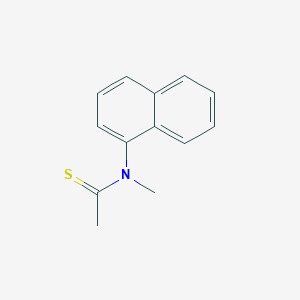
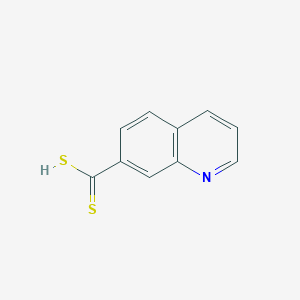
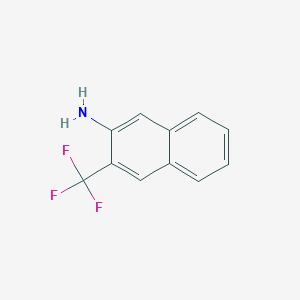
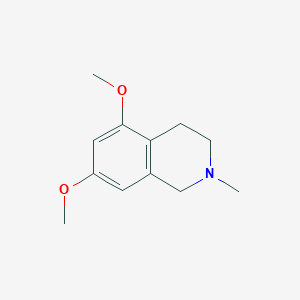
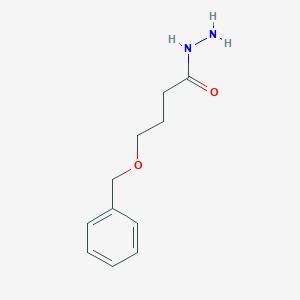
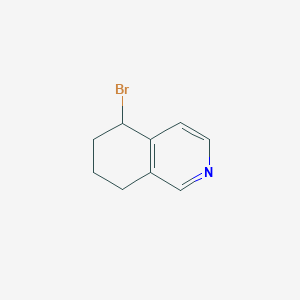
![Methyl 4-aminothieno[3,2-c]pyridine-3-carboxylate](/img/structure/B11893628.png)
